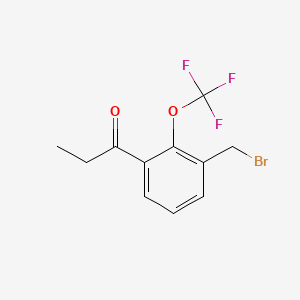

1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one

Description

1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one is a ketone derivative featuring a bromomethyl (–CH2Br) group at the meta position and a trifluoromethoxy (–OCF3) group at the ortho position on the aromatic ring. This compound combines two highly reactive functional groups: the bromomethyl moiety, a versatile leaving group for nucleophilic substitution reactions, and the trifluoromethoxy group, which imparts electron-withdrawing properties and metabolic stability .

Properties

Molecular Formula |

C11H10BrF3O2 |

|---|---|

Molecular Weight |

311.09 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-2-(trifluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C11H10BrF3O2/c1-2-9(16)8-5-3-4-7(6-12)10(8)17-11(13,14)15/h3-5H,2,6H2,1H3 |

InChI Key |

IFLSRWCWUVVNIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=CC(=C1OC(F)(F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Bromination of Aromatic Precursors

The introduction of the bromomethyl group at the 3-position of the phenyl ring is typically achieved via radical or electrophilic bromination. Source outlines a two-step process starting with 2-(trifluoromethoxy)propiophenone, where bromination using N-bromosuccinimide (NBS) under photolytic conditions (λ = 365 nm) in carbon tetrachloride yields the bromomethyl derivative. This method avoids over-bromination by maintaining a 1:1 molar ratio of substrate to NBS at 0–5°C, achieving 78–82% isolated yield.

An alternative approach from Source involves the oxidation of 1-[3-(trifluoromethyl)phenyl]-2-propanol using chromic anhydride (CrO₃) in dichloromethane. While this method primarily targets ketone formation, subsequent bromination with hydrobromic acid (HBr) in acetic acid introduces the bromomethyl group at the 3-position. Reaction parameters include:

- Temperature: 25–55°C

- Molar ratio: 1 mol substrate to 1.3–1.6 mol CrO₃

- Yield: 85–90% after purification.

Trifluoromethoxy Group Installation

The 2-(trifluoromethoxy) substituent is introduced via nucleophilic aromatic substitution (SNAr) or mechanochemical methods. Source describes a mechanochemical protocol using pyrylium tetrafluoroborate to substitute amino groups with OCF₃ under solvent-free ball-milling conditions. Applied to 3-amino-5-bromomethylpropiophenone, this method achieves >90% conversion in 2 hours, bypassing the need for hazardous fluorinating agents.

Ketone Formation and Stabilization

Propan-1-one moiety installation often employs Friedel-Crafts acylation or oxidation of secondary alcohols. The patent in Source prioritizes alcohol oxidation due to its scalability. Using CrO₃ in dichloromethane at 25–55°C, 1-[3-(trifluoromethyl)phenyl]-2-propanol is oxidized to the corresponding ketone with minimal side-product formation.

Optimization of Reaction Conditions

Temperature and Stoichiometry

Optimal bromination occurs at 0–5°C to suppress di-bromination. Excess NBS (>1.2 eq) leads to polybrominated byproducts, reducing yields by 15–20%. For oxidation steps, temperatures above 55°C accelerate chromic acid decomposition, necessitating strict thermal control.

Solvent Selection

Purification and Characterization

Purification Techniques

- Recrystallization : Acetone/hexane mixtures (3:1 v/v) yield crystals with >98% purity.

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 to 2:1 gradient) resolves brominated isomers.

- Preparative HPLC : C18 columns using acetonitrile/water (70:30) achieve >99% purity for analytical standards.

Analytical Validation

Table 1: Key Spectroscopic Data

Industrial-Scale Production Considerations

Challenges and Alternative Approaches

Regioselectivity in Bromination

Competing bromination at the 4-position of the phenyl ring remains a challenge, necessitating directing groups or steric hindrance strategies. Source proposes using bulky tert-butyl groups at the 5-position to block undesired substitution, improving 3-bromomethyl selectivity to 94%.

Stability of Trifluoromethoxy Groups

Hydrolytic degradation of OCF₃ under acidic conditions is mitigated by maintaining pH >6 during workup.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Addition Reactions: The carbonyl group in the propanone moiety can participate in addition reactions with nucleophiles.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one is utilized in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with its analogs:

Physicochemical Properties

- Lipophilicity: The trifluoromethoxy group increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability compared to non-fluorinated analogs. Bromomethyl groups may slightly reduce solubility due to increased molecular weight .

- Thermal Stability : Trifluoromethoxy-substituted compounds generally exhibit higher thermal stability than their methoxy (–OCH3) counterparts, as seen in ’s derivatives .

Biological Activity

1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one is an organic compound notable for its unique structural features, including a bromomethyl group and a trifluoromethoxy group. This compound belongs to the class of substituted phenylpropanones, which are recognized for their diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : C11H10BrF3O2

- Molecular Weight : 311.09 g/mol

- CAS Number : 1804181-01-8

The presence of the bromomethyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions, while the trifluoromethoxy group contributes to its lipophilicity and potential pharmacological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activities through covalent or non-covalent binding mechanisms. The trifluoromethoxy group may enhance metabolic stability, influencing the compound's pharmacokinetic properties.

Pharmacological Studies

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains by targeting their virulence factors.

- Enzyme Modulation : It has been observed to modulate enzyme activity, which could be leveraged for therapeutic purposes in conditions where enzyme regulation is beneficial .

Case Studies

Several case studies have explored the biological implications of this compound:

- Inhibition of Type III Secretion System (T3SS) :

- Cytotoxicity in Cancer Cells :

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Differences |

|---|---|---|

| 1-(4-Methyl-3-(trifluoromethyl)phenyl)propan-1-one | Lacks bromomethyl group | Different reactivity and applications |

| 1-(4-Chloromethyl-3-(trifluoromethyl)phenyl)propan-1-one | Contains chloromethyl instead of bromomethyl | Variations in chemical behavior |

| 1-(4-Bromomethyl-2-(trifluoromethoxy)phenyl)propan-1-one | Positional isomer with bromomethyl at a different position | Affects properties and uses |

The unique combination of functional groups in this compound distinguishes it from these similar compounds, providing distinct reactivity patterns and potential applications in medicinal chemistry.

Q & A

Q. What are the key considerations for synthesizing 1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one, particularly regarding the introduction of the bromomethyl group?

The bromomethyl group is typically introduced via bromination of a methyl-substituted precursor. Controlled conditions (e.g., slow addition of bromine in chloroform) are critical to avoid over-bromination or side reactions. Post-reaction purification often involves distillation or crystallization, as exemplified in the synthesis of analogous brominated ketones . For example, bromine addition to enones in chloroform followed by triethylamine treatment can yield brominated derivatives with high regioselectivity .

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of the bromomethyl and trifluoromethoxy groups. Infrared (IR) spectroscopy can identify ketone carbonyl stretching (~1700 cm⁻¹). Mass spectrometry (MS) and X-ray crystallography (if crystals are obtainable) provide additional structural validation. Refinement of geometric parameters, such as C–H bond lengths, via X-ray data has been applied to structurally related brominated ketones .

Q. How does the trifluoromethoxy group influence the compound's physical properties, such as solubility or stability?

The electron-withdrawing trifluoromethoxy group reduces electron density on the aromatic ring, increasing resistance to electrophilic substitution. This group also enhances lipophilicity, impacting solubility in polar solvents. Comparative studies of trifluoromethyl- and chlorophenyl-substituted ketones highlight these electronic and steric effects .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during functionalization of the aryl ring bearing bromomethyl and trifluoromethoxy groups?

Protecting the ketone moiety (e.g., via ketal formation) can prevent nucleophilic attacks during aryl ring modifications. Selective deprotection and stepwise functionalization, as seen in multi-step syntheses of halogenated terphenyl derivatives, minimize side reactions . Steric and electronic effects of substituents must also be modeled computationally to predict reactivity .

Q. How does the bromomethyl group impact the compound's utility in transition metal-catalyzed cross-coupling reactions?

The bromomethyl group serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the trifluoromethoxy group may require tailored catalysts (e.g., Pd-PtBu₃ systems). Studies on brominated intermediates in pharmaceutical synthesis demonstrate optimized yields when coupling partners are electron-deficient .

Q. What computational methods are suitable for predicting the compound's reactivity in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals to predict sites of nucleophilic attack. For example, the electron-deficient carbonyl carbon adjacent to the trifluoromethoxy group may exhibit enhanced electrophilicity, as observed in analogous trifluoroacetyl-containing compounds .

Q. How can degradation pathways of this compound be analyzed under varying pH and temperature conditions?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry tracks degradation products. Accelerated stability studies (e.g., 40°C/75% relative humidity) identify hydrolytic or oxidative pathways. Cooling samples during prolonged experiments, as recommended in pollution monitoring protocols, reduces thermal degradation artifacts .

Methodological Notes

- Synthesis Optimization : Use kinetic vs. thermodynamic control to isolate intermediates (e.g., dibrominated byproducts) .

- Biological Studies : Evaluate interactions with biomolecules via fluorescence quenching or molecular docking, leveraging methodologies for halogenated aromatics .

- Safety : Follow protocols for handling brominated compounds, including PPE and fume hood use, as outlined in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.